
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is an organic compound that features a benzylfuran moiety linked to a diethylpentenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of benzylfuran with a halogenated diethylpentenoate under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylfuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the furan ring but lacks the ester functionality.
Benzylfuran: Similar structure but without the diethylpentenoate ester.
Furan-3-ylmethyl esters: Similar ester functionality but different aromatic moiety.
Uniqueness
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is unique due to the combination of the benzylfuran and diethylpentenoate ester, which imparts distinct chemical and biological properties
Properties
CAS No. |
51631-13-1 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate |
InChI |
InChI=1S/C21H26O3/c1-4-18(5-2)20(6-3)21(22)24-15-17-13-19(23-14-17)12-16-10-8-7-9-11-16/h4,7-11,13-14,20H,5-6,12,15H2,1-3H3 |
InChI Key |
RQKFRTQJOKKEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=CC)CC)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

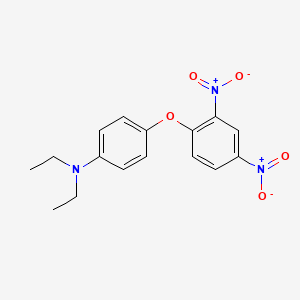
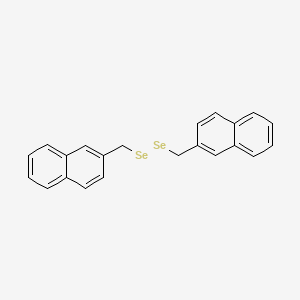
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
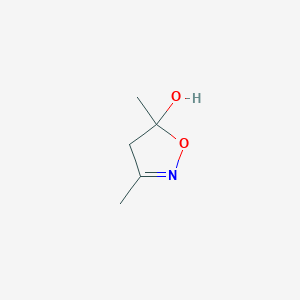
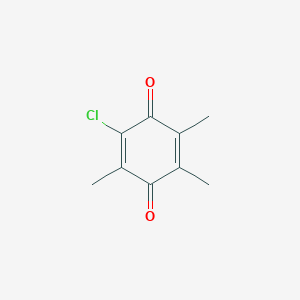
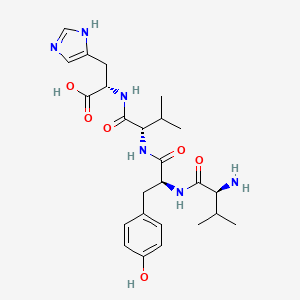
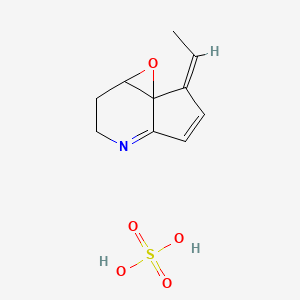

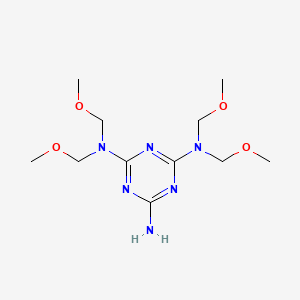
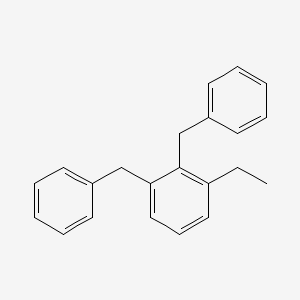
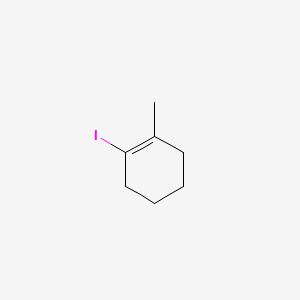
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
